4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C11H13ClO4S |
|---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
4-(oxolan-3-ylmethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO4S/c12-17(13,14)11-3-1-10(2-4-11)16-8-9-5-6-15-7-9/h1-4,9H,5-8H2 |
InChI Key |
ZMKKMFYEZQPEKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Analysis of 4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride
This compound is an organic sulfonyl chloride compound that falls under the category of sulfonamides. It can also be categorized as an aromatic compound (due to the benzene ring), an ether (due to the methoxy group), and an alkyl halide (due to the sulfonyl chloride functionality).
This compound can undergo several types of chemical reactions:
- Reacts with nucleophiles due to the electrophilic nature of the sulfonyl chloride group.
- Forms sulfonamide derivatives through nucleophilic substitution reactions.
- Forms various derivatives such as sulfonamides or sulfonate esters.
Relevant physical properties include:
- CAS Number: 1306142-66-4
- Molecular Formula: \$$C{11}H{13}ClO_4S\$$
- Molecular Weight: 276.7 g/mol
- Purity: ≥95%
The molecular structure of this compound features a benzene ring substituted with an oxolan-3-ylmethoxy group and a sulfonyl chloride moiety.
Applications
This compound has diverse applications across several scientific fields:
- Organic synthesis
- Medicinal chemistry
- Material science
Data Table
| Property | Value |
|---|---|
| CAS Number | 1306142-66-4 |
| Molecular Formula | \$$C{11}H{13}ClO_4S\$$ |
| Molecular Weight | 276.7 g/mol |
| Purity | ≥95% |
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Chloride
The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles:
-
With amines : Forms sulfonamides (R-SO₂-NR₁R₂) through chloride displacement.
Example: Reaction with primary amines yields N-substituted sulfonamides, widely used in drug discovery. -
With alcohols : Produces sulfonate esters (R-SO₂-OR'), valuable as intermediates in polymer chemistry.
-
With water : Hydrolyzes to sulfonic acid (R-SO₃H), a reaction requiring controlled conditions to avoid premature hydrolysis.
Mechanistic Insight :
The electrophilic sulfur atom in the sulfonyl chloride group attracts nucleophiles, leading to a transition state where the chloride leaves as a leaving group (SN² mechanism predominant in polar aprotic solvents).
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient benzene ring (due to the electron-withdrawing sulfonyl chloride group) facilitates NAS at specific positions:
| Position | Reactivity | Example Reaction |
|---|---|---|
| Para to -SO₂Cl | Low | Limited substitution due to steric hindrance |
| Meta to -SO₂Cl | Moderate | Halogenation or nitration under strong acidic conditions |
Key Finding :
The oxolan-3-ylmethoxy group enhances solubility in organic solvents but does not significantly alter ring electrophilicity compared to simpler sulfonyl chlorides .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, though its reactivity is modulated by steric and electronic factors:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl sulfonates | 40–60% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Sulfonamide-linked heterocycles | 55–70% |
Limitation :
Bulky substituents on the oxolan ring reduce coupling efficiency compared to non-substituted analogs .
Comparative Reactivity with Structural Analogs
Structural modifications significantly alter reactivity:
Critical Stability Considerations
-
Hydrolysis sensitivity : Degrades rapidly in aqueous media (t₁/₂ = 2–4 hrs at pH 7).
-
Storage : Requires anhydrous conditions at -20°C to prevent decomposition.
This compound’s reactivity is foundational to its utility in synthetic chemistry, though its applications necessitate precise control of reaction conditions. Structural analogs offer tunable properties for specialized use cases, as demonstrated in both academic and industrial settings .
Scientific Research Applications
4-$$(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride has a range of applications in scientific research, including chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
- Biology It is utilized in the modification of biomolecules and the study of enzyme mechanisms.
- Medicine It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. 4-Methoxybenzenesulfonyl chloride, a similar compound, is also used as an anti-HIV and acts as a protecting group agent for various nitrogen functions .
- Industry It is applied in the development of advanced materials, including polymers and coatings.
Chemical Reactions
4-$$(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions:
- Substitution Reactions The sulfonyl chloride group can be substituted with different nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. Common reagents include amines, alcohols, and thiols.
- Oxidation and Reduction Reactions The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides. Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions. Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major products formed include sulfonamide derivatives (by reaction with amines), sulfonate esters (by reaction with alcohols), sulfonic acids (by oxidation reactions), and sulfides (by reduction reactions).
Mechanism of Action
Mechanism of Action
The mechanism of action of 4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The benzene ring can undergo electrophilic aromatic substitution, where the compound forms a sigma-bond with an electrophile, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride with two analogous compounds from the evidence:
Reactivity and Electronic Effects
- This may slow nucleophilic substitution reactions (e.g., with amines to form sulfonamides) relative to other analogs .
- Trichloroethenylsulfanyl Group : The trichloroethenyl group is strongly electron-withdrawing, which could enhance the reactivity of the sulfonyl chloride by stabilizing the transition state during substitution reactions .
- The alkyl chloride may participate in further functionalization (e.g., nucleophilic displacement) .
Physicochemical Properties
- Solubility : The oxolane methoxy group likely improves water solubility compared to the hydrophobic trichloroethenyl and chloropentanamido substituents.
- Stability : Sulfonyl chlorides are typically moisture-sensitive. The oxolane group’s steric bulk may offer slight protection against hydrolysis compared to linear substituents .
Biological Activity
4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride is a sulfonyl chloride compound with potential pharmacological applications. The unique structural features of this compound, including the oxolane ring and sulfonyl chloride functional group, suggest a variety of biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, antiviral, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the oxolane ring enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClO₄S |
| Molecular Weight | 286.76 g/mol |
| Functional Groups | Sulfonyl chloride |
| Structural Features | Oxolane ring |
Antibacterial Activity
Research indicates that compounds with similar sulfonyl chloride structures exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often linked to the disruption of bacterial cell wall synthesis or protein function.
Antiviral Activity
Sulfonyl chlorides have been evaluated for their antiviral properties, particularly against RNA viruses. Studies have demonstrated that oxadiazole derivatives can inhibit the expression of viral antigens in a concentration-dependent manner . This suggests that this compound may also possess similar antiviral activities, warranting further investigation.
Anticancer Activity
Heterocyclic compounds like this compound are being explored for their anticancer effects. Compounds in this class have been shown to interact with key cellular pathways involved in tumor growth and proliferation. For example, certain derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro . The specific mechanisms may involve interference with signaling pathways such as PI3K/Akt .
Study on Antimicrobial Properties
A study synthesized various sulfonamide derivatives and tested their antibacterial activity. Among these, the most active compounds were found to inhibit bacterial growth effectively, indicating that modifications in the sulfonamide structure can enhance biological activity .
Antiviral Evaluation
In a focused study on oxadiazole compounds, one derivative was shown to significantly reduce virion production comparable to established antiviral drugs like lamivudine. The compound exhibited an EC50 value indicating potent activity without cytotoxic effects .
Anticancer Mechanism Exploration
Another investigation highlighted the role of sulfonamide derivatives in inhibiting specific cancer cell lines. These studies revealed that certain structural modifications could lead to increased selectivity and potency against cancer cells while minimizing effects on normal cells .
Q & A
Q. What are the common synthetic routes for preparing 4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride, and what are the critical parameters affecting yield?
Methodological Answer: Synthesis typically involves sulfonation of a benzene precursor followed by chlorination. For analogous sulfonyl chlorides, such as (4-methylphenyl)methanesulfonyl chloride, the process includes:
Sulfonation : Reacting a benzyl derivative (e.g., methyl benzyl amine) with sulfur or SO₃ to form a sulfonic acid intermediate.
Chlorination : Treating the intermediate with HCl or PCl₅ under controlled conditions .
Critical Parameters :
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirms oxolane ring substitution (δ 3.5–4.5 ppm for protons; δ 70–80 ppm for quaternary carbons adjacent to oxygen) .
- FT-IR : Identifies sulfonyl chloride groups (asymmetric S=O stretch at ~1370 cm⁻¹; symmetric at ~1160 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and Cl isotope patterns .
- Elemental Analysis : Ensures C, H, S, and Cl content within ±0.3% of theoretical values.
- X-ray Crystallography (if crystalline): Resolves spatial arrangement using APEX2/SAINT software, as demonstrated for sulfonamide derivatives .
Advanced Research Questions
Q. How does the electronic nature of the oxolane substituent influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The electron-donating methoxy group on the oxolane ring enhances electrophilicity at the sulfur center, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the 3-position substituent may reduce reactivity with bulky nucleophiles. Experimental Design :
Q. What are the primary degradation pathways of this compound under ambient storage conditions, and how can stability be enhanced?
Methodological Answer: Degradation Pathways :
- Hydrolysis : Reacts with moisture to form sulfonic acid (t₁/₂ ≈ 48 hours at 60% RH, 25°C).
- Thermal Decomposition (>40°C): Releases SO₂ and HCl, detectable via TGA-FTIR .
Stabilization Strategies : - Store under argon with 3Å molecular sieves.
- Maintain temperature at -20°C in amber glass vials.
- Add stabilizers (e.g., 1% w/w anhydrous Na₂SO₄) to sequester trace water .
Q. How can competing side reactions be minimized when using this compound in multi-step organic syntheses?
Methodological Answer: Key Strategies :
Sequential Functionalization : Introduce sulfonyl chloride after protecting oxygen-sensitive groups (e.g., Grignard reagents).
Low-Temperature Conditions (-10°C to 0°C): Suppress hydrolysis and sulfonic acid formation .
Catalytic Scavengers : Use polymer-bound N-methylmorpholine (1 eq.) to neutralize HCl byproducts, minimizing ester hydrolysis .
In Situ Monitoring : Employ HPLC (UV detection at λ = 254 nm) to dynamically adjust reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
